N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) is a quaternary ammonium compound with the molecular formula C13H30F6NP and a molecular weight of 345.35 g/mol . This compound is known for its ionic nature, where the ammonium ion is coordinated with hexafluorophosphate anions. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium chloride or bromide with hexafluorophosphoric acid. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) is widely used in scientific research, including:
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and as an ionic compound in various biological studies.
Industry: It is employed as a surfactant, antistatic agent, and in the production of ionic liquids.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate. The hexafluorophosphate anion plays a crucial role in stabilizing the transition state and improving the overall efficiency of the reaction .
Vergleich Mit ähnlichen Verbindungen
N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) can be compared with other quaternary ammonium compounds such as:
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Similar in structure but with bromide as the anion.
N,N-Dibutyl-N-methylbutan-1-aminium chloride: Similar in structure but with chloride as the anion.
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide: Another quaternary ammonium compound with different anionic coordination.
These compounds share similar properties but differ in their anionic components, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C13H30F6NP |
---|---|
Molekulargewicht |
345.35 g/mol |
IUPAC-Name |
tributyl(methyl)azanium;hexafluorophosphate |
InChI |
InChI=1S/C13H30N.F6P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-7(2,3,4,5)6/h5-13H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
XDGFEAFWBLXDPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.